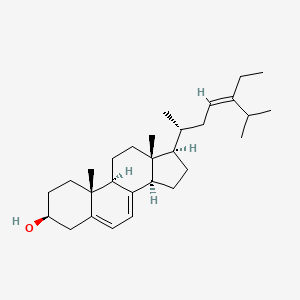

24-Ethylcholesta-5,7,23-trien-3-ol

Description

Contextualization within the Broader Sterol Metabolome

The biosynthesis of sterols in plants is a complex web of enzymatic reactions that results in a diverse array of sterol end-products. nih.gov 24-Ethylcholesta-5,7,23-trien-3-ol is understood to be an intermediate in these pathways, rather than a major end-product. Its defining features are the double bonds at positions 5, 7, and 23 of the cholesterol backbone.

Research has indicated that the formation of 24-ethyl sterols, such as the compound , involves the action of the enzyme S-adenosyl-L-methionine:Δ24-sterol-C-methyltransferase (24-SMT). nih.gov This enzyme is crucial in the biosynthesis of phytosterols (B1254722) and is absent in animals. nih.gov The presence of a double bond at the C-23 position is of particular interest. Studies on maize (Zea mays) have highlighted the involvement of Δ23-sterol intermediates in the production of 24-ethylsterols. nih.gov This suggests a biosynthetic route where a Δ23 double bond is introduced and subsequently reduced in the formation of other major phytosterols.

The broader sterol metabolome in plants is dominated by sitosterol, stigmasterol, and campesterol. nih.gov this compound represents a less abundant, transient species within this metabolic landscape. Its presence points to the complexity and branching nature of sterol synthesis, where various intermediates can be formed and shuttled into different downstream pathways.

Research Significance and Principal Scholarly Avenues

The primary research significance of this compound lies in its potential role as a precursor to brassinosteroids. Brassinosteroids are a class of polyhydroxylated steroidal phytohormones that are essential for plant growth and development, regulating processes such as cell elongation, division, and responses to stress. nih.gov The biosynthesis of brassinosteroids originates from phytosterol precursors. Given its structure, this compound is a plausible, though not yet definitively proven, intermediate in the synthesis of certain brassinosteroids.

Scholarly investigations into this compound are therefore often linked to understanding the intricate steps of brassinosteroid biosynthesis. Identifying and quantifying such transient intermediates is crucial for elucidating the complete enzymatic machinery and regulatory control of this vital phytohormone pathway.

Furthermore, the study of minor sterols like this compound contributes to our understanding of the diversity and evolution of sterol biosynthesis in different plant species. The identification of this and other sterol intermediates is often accomplished through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and quadrupole time-of-flight mass spectrometry (Q-TOF MS). nih.gov

Chemical Compound Information

Structure

2D Structure

3D Structure

Properties

CAS No. |

84873-14-3 |

|---|---|

Molecular Formula |

C29H46O |

Molecular Weight |

410.7 g/mol |

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-17-[(Z,2R)-5-ethyl-6-methylhept-4-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h9-11,19-20,23,25-27,30H,7-8,12-18H2,1-6H3/b21-9-/t20-,23+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

ZTQJBFUXLOAEBX-RBRVFCGISA-N |

SMILES |

CCC(=CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(C)C |

Isomeric SMILES |

CC/C(=C/C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C |

Canonical SMILES |

CCC(=CCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(C)C |

Synonyms |

24-ECTO 24-ethylcholesta-5,7,23-trien-3-ol |

Origin of Product |

United States |

Elucidation of Biosynthetic Pathways and Metabolic Dynamics

Precursor Utilization and Initial Stages of Sterologenesis

The biosynthesis of 24-Ethylcholesta-5,7,23-trien-3-ol is rooted in the universal pathway for isoprenoid and sterol production, commencing with simple precursors that are assembled into a complex polycyclic structure.

The journey to this compound begins with the mevalonate (B85504) (MVA) pathway, a critical metabolic route for the production of isoprenoids and sterols in eukaryotes. This pathway utilizes acetyl-CoA to synthesize the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These intermediates are the fundamental units for the assembly of more complex molecules. Through a series of head-to-tail condensations, these C5 units are assembled into the C15 farnesyl pyrophosphate (FPP) and subsequently into the C30 compound, squalene (B77637). Squalene represents a key branching point, serving as the direct precursor for the synthesis of all sterols.

In photosynthetic organisms such as plants and algae, the cyclization of squalene epoxide leads to the formation of cycloartenol (B190886), rather than lanosterol (B1674476) which is characteristic of animal and fungal sterol biosynthesis. Cycloartenol is the foundational tetracyclic intermediate in phytosterol synthesis. The pathway from cycloartenol to various phytosterols (B1254722), including 24-ethylated sterols, involves a series of modifications to the nucleus and the side chain of the sterol molecule. This includes the opening of the cyclopropane (B1198618) ring of cycloartenol, which is a distinguishing feature of phytosterol biosynthesis.

Enzymatic Transformations and Diversification of Sterol Structure

The structural identity of this compound is achieved through a series of specific enzymatic reactions that modify the initial cycloartenol scaffold. These transformations include alkylation and desaturation, which introduce the characteristic ethyl group at the C24 position and the three double bonds in the sterol ring system and side chain.

A crucial step in the biosynthesis of this compound is the addition of an ethyl group at the C24 position of the sterol side chain. This is accomplished by the action of C24-sterol methyltransferases (SMTs), which catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the C24 position of a sterol acceptor. The formation of the 24-ethyl group typically involves two successive methylation reactions. The first methylation converts a Δ24-sterol to a 24-methyl sterol, and a second methylation step yields the 24-ethyl sterol. These SMTs play a pivotal role in determining the final profile of phytosterols in an organism.

The characteristic "trien" designation in this compound signifies the presence of three carbon-carbon double bonds. These are introduced by a class of enzymes known as sterol desaturases. The formation of the Δ5 and Δ7 double bonds in the sterol nucleus is a common feature in the biosynthesis of many sterols, creating a conjugated diene system. The introduction of the Δ23 double bond in the side chain is a more specific modification that contributes to the unique identity of this compound. These desaturation reactions are critical for the biological function of the resulting sterol.

While some organisms synthesize 24-ethyl sterols, others, particularly certain insects, are incapable of de novo sterol biosynthesis and must obtain them from their diet. These organisms often possess enzymes that can modify dietary sterols to meet their specific physiological needs. C24-de-ethylase is an enzyme system found in some insects that can remove the ethyl group from the C24 position of sterols like this compound. This dealkylation is a critical step in the conversion of dietary phytosterols into cholesterol and other essential zoosterols, which are vital for processes such as hormone synthesis and membrane structure.

Comparative Analysis of Biosynthetic Routes Across Phylogenies

The biosynthesis of sterols is a hallmark of eukaryotes, though the end products and specific pathways can vary significantly across different phylogenetic groups. The synthesis of this compound, a phytosterol, is primarily associated with photosynthetic organisms like algae.

In general, the sterol biosynthetic pathway diverges between photosynthetic and non-photosynthetic organisms at the point of the first cyclization product of 2,3-oxidosqualene. While non-photosynthetic organisms, such as animals and fungi, primarily form lanosterol, photosynthetic organisms like algae and plants typically produce cycloartenol as the initial cyclic precursor. From cycloartenol, a series of enzymatic reactions involving demethylations, isomerizations, and reductions lead to a diverse array of phytosterols.

The formation of the C24-ethyl group in this compound involves a two-step bio-alkylation process at the C-24 position of the sterol side chain, with S-adenosylmethionine (SAM) serving as the methyl donor. This is a common feature in the biosynthesis of many phytosterols.

While specific studies detailing the entire biosynthetic pathway of this compound are limited, inferences can be drawn from closely related compounds. For instance, the unicellular chlorophyte Dunaliella tertiolecta is known to produce significant amounts of (22E,24R)-24-ethylcholesta-5,7,22-trien-3β-ol, a structural isomer of the compound in focus. cdnsciencepub.comresearchgate.netcdnsciencepub.com The pathway to this isomer likely shares most of its steps with that of this compound, with the final steps determining the position of the double bond in the side chain.

The diversity of sterols in marine invertebrates is often a reflection of their diet, as many are incapable of de novo sterol synthesis. nih.govappchemical.com For example, crustaceans must acquire sterols from their food, which primarily consists of phytoplankton and other microorganisms. appchemical.com These consumers can then metabolize the ingested dietary sterols. Some invertebrates possess the enzymatic machinery to dealkylate C28 and C29 phytosterols to produce cholesterol (a C27 sterol), which is essential for their physiological functions. appchemical.com The presence of this compound in an invertebrate would therefore strongly suggest a diet rich in certain types of algae.

Table 1: Comparative Overview of Sterol Biosynthesis

| Feature | Photosynthetic Eukaryotes (e.g., Algae) | Non-Photosynthetic Eukaryotes (e.g., Animals) |

|---|---|---|

| Initial Cyclization Product | Cycloartenol | Lanosterol |

| Primary Sterol End Products | Diverse phytosterols (e.g., stigmasterol, sitosterol, this compound) | Cholesterol |

| C24-Alkylation | Common, leading to C28 and C29 sterols | Generally absent |

| De Novo Synthesis | Yes | Yes |

Interspecies Metabolic Exchange and Trophic Transfer within Ecosystems

The movement of essential biochemicals through the food web is a cornerstone of ecosystem dynamics. Sterols, being essential nutrients for many organisms, are actively transferred from producers to consumers. cdnsciencepub.comuu.nl

The journey of this compound begins with its synthesis by primary producers, such as certain species of phytoplankton. These algae form the base of many marine food webs. Herbivorous zooplankton, such as copepods and krill, graze on these phytoplankton, ingesting their cellular components, including the rich diversity of sterols.

This trophic transfer does not end with primary consumers. When these herbivores are consumed by secondary consumers, such as small fish or filter-feeding invertebrates, the sterols are once again passed up the food chain. The sterol profile of a consumer organism can thus provide valuable insights into its dietary habits and the structure of the local food web. appchemical.comuu.nl

Within the consumer, ingested sterols like this compound can undergo several metabolic fates. They can be incorporated directly into cell membranes, modified into other essential steroidal compounds, or catabolized. As mentioned, some invertebrates can convert C29 sterols into cholesterol, highlighting a key metabolic adaptation to their dietary intake. appchemical.com

The presence of this compound and its metabolites in the tissues of various marine animals serves as a biomarker, indicating a trophic link to the primary producers capable of synthesizing this specific phytosterol. The analysis of sterol profiles in sediment cores can also provide a historical record of the phytoplankton communities that have dominated an ecosystem over time.

Table 2: Trophic Transfer and Metabolic Fate of this compound

| Trophic Level | Organism Example | Role in Transfer/Metabolism |

|---|---|---|

| Primary Producer | Phytoplankton (e.g., specific chlorophytes) | De novo synthesis of this compound. |

| Primary Consumer | Zooplankton (e.g., copepods) | Ingestion of phytoplankton; direct incorporation or metabolic modification of the sterol. |

| Secondary Consumer | Small fish, Benthic invertebrates | Accumulation of the sterol from prey; potential conversion to other sterols like cholesterol. |

| Higher Consumers & Sediments | Larger fish, Marine mammals | Further transfer up the food chain; deposition in sediments upon death and decay, serving as a biomarker. |

Advanced Analytical Methodologies for Structural Characterization and Quantification

High-Resolution Spectroscopic Approaches for Definitive Structural Elucidation

Definitive structural elucidation is achieved by integrating data from various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of complex molecules like 24-Ethylcholesta-5,7,23-trien-3-ol. While specific spectral data for this exact isomer is not widely published, analysis is based on established principles for sterols. cdnsciencepub.com

1D NMR experiments, including ¹H and ¹³C NMR, provide foundational information. The ¹H NMR spectrum reveals the number and connectivity of protons, with characteristic signals for olefinic protons in the sterol rings (δ 5.0-6.0 ppm) and the side chain, as well as methyl and methylene (B1212753) protons throughout the structure. researchgate.net The ¹³C NMR spectrum provides the carbon count and identifies the chemical environment of each carbon atom, which is crucial for distinguishing isomers. cdnsciencepub.com For instance, the unsaturated carbons in the Δ⁵,⁷-diene system and the Δ²³ double bond in the side chain would produce distinct signals in the δ 115-145 ppm range.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to assemble the molecular structure. These experiments establish proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of all signals and confirmation of the sterol core, the position of the hydroxyl group at C-3, and the precise structure of the 24-ethyl side chain, including the location of the double bond at C-23. The use of 1D and 2D-NMR has been successfully applied to identify closely related C29 trienols, such as (22E,24R)-24-ethylcholesta-5,7,22-trien-3β-ol. researchgate.net

Table 1: Representative ¹³C NMR Chemical Shifts for Sterol Moieties Note: This table presents typical chemical shift ranges for key carbons in a sterol structure similar to this compound. Actual values may vary.

| Carbon Atom | Typical Chemical Shift (ppm) | Structural Feature |

| C-3 | ~71 | Carbon bearing the hydroxyl group |

| C-5 | ~141 | Olefinic carbon in Ring B |

| C-6 | ~120 | Olefinic carbon in Ring B |

| C-7 | ~117 | Olefinic carbon in Ring B |

| C-8 | ~139 | Olefinic carbon in Ring B |

| C-23 | ~125-135 | Olefinic carbon in the side chain |

| C-24 | ~130-140 | Olefinic carbon in the side chain |

| C-18 | ~12 | Methyl group on sterol core |

| C-19 | ~19 | Methyl group on sterol core |

Advanced mass spectrometry is critical for confirming the molecular weight and obtaining structural information through fragmentation analysis. For this compound (Molecular Formula: C₂₉H₄₆O), the expected monoisotopic mass is approximately 410.35 g/mol . appchemical.com

When coupled with soft ionization techniques, high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to induce and analyze fragmentation patterns, which serve as a fingerprint for the molecule.

For sterols, Atmospheric Pressure Chemical Ionization (APCI) is a highly effective ionization technique, often yielding a protonated molecular ion that has lost a water molecule ([M+H-H₂O]⁺) as the base peak. acs.orgresearchgate.net Subsequent fragmentation (MS/MS) of this precursor ion typically involves characteristic losses from the sterol ring system and cleavage of the side chain. While specific fragmentation data for this compound is limited, patterns can be inferred from similar sterols. nih.gov The fragmentation of the side chain is particularly diagnostic for determining its structure and the location of double bonds.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound in APCI-MS

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 411.36 | Protonated molecular ion (low abundance) |

| [M+H-H₂O]⁺ | 393.35 | Dehydrated ion (often the base peak) |

| Fragment | Varies | Resulting from side-chain cleavage and ring fissions |

Application of Hyphenated Systems for Analysis in Complex Biological and Environmental Matrices

The analysis of this compound in real-world samples, such as plant tissues, marine organisms, or clinical samples, necessitates the use of hyphenated systems. nih.gov A hyphenated technique is the online coupling of a separation method with a spectroscopic detection method, such as GC-MS or LC-MS. nih.govslideshare.net This combination leverages the separation power of chromatography to isolate the target analyte from a complex matrix and the identification power of spectrometry to provide structural confirmation and quantification. slideshare.net

For biological matrices, a robust extraction procedure, such as a modified Bligh/Dyer extraction, is first performed to isolate the lipid fraction. nih.gov To ensure accurate quantification, deuterated internal standards are often added before extraction. lipidmaps.org

LC-MS/MS is frequently the method of choice for analyzing sterols in biological extracts. For example, HPLC-ESI-MS has been successfully developed to identify and quantify a range of sterols in mammalian cells and tissues, demonstrating the power of this hyphenated approach for complex lipidomics. nih.gov Similarly, UPLC-Orbitrap-HRMS methods provide high sensitivity and selectivity for sterol analysis in plasma. nih.govuu.nl

GC-MS is also widely applied, especially in environmental and food analysis. It has been used to identify diverse sterol profiles, including C29 trienols, in unicellular algae, showcasing its effectiveness for characterizing sterols in intricate natural product mixtures. researchgate.net

These hyphenated systems are indispensable for overcoming the challenges of low analyte concentration and high matrix interference, enabling the reliable detection and measurement of this compound in a variety of scientific investigations.

Biological Roles and Mechanistic Activities in Experimental Models

Contributions to Biological Membrane Architecture and Function

Phytosterols (B1254722) are crucial in modulating the physical properties of cellular membranes, which are fundamental to cell function and survival. researchgate.net Their interactions with other membrane components, such as phospholipids, influence membrane fluidity and structural integrity. researchgate.netnih.gov

Phytosterols, including compounds structurally related to 24-Ethylcholesta-5,7,23-trien-3-ol, play a vital role in regulating the fluidity and permeability of eukaryotic cell membranes. researchgate.net They insert into the phospholipid bilayer, where their rigid sterol ring structure influences the packing of fatty acyl chains. This interaction generally leads to a more ordered and condensed membrane state, which can affect membrane stiffness and stability. researchgate.netnih.gov The specific structure of the phytosterol, including the nature of its side chain, can influence the strength of these interactions. For instance, studies have shown that different phytosterols interact with varying affinities with different types of phospholipids. nih.gov This modulation of membrane biophysical properties is critical for various cellular processes, including the function of membrane-bound proteins and signal transduction pathways. researchgate.net

Table 1: Influence of Phytosterols on Model Membrane Properties

| Phytosterol | Effect on Phospholipid Monolayer | Reference |

|---|---|---|

| Beta-sitosterol | Increased condensation | nih.gov |

| Stigmasterol | Weaker interaction compared to cholesterol | nih.gov |

Insects, unlike most other animals, cannot synthesize sterols de novo and therefore have a dietary requirement for these compounds. avocadosource.comtamu.edu Phytosterols obtained from their plant-based diets are essential for their growth, development, and reproduction. nih.gov These sterols serve as structural components of cellular membranes and are precursors for the synthesis of vital steroid hormones, such as ecdysteroids, which regulate molting. avocadosource.comtamu.edunih.gov

The ability of an insect to utilize a specific phytosterol can vary significantly between species. researchgate.net Many phytophagous insects can dealkylate C28 and C29 phytosterols to produce cholesterol, the primary sterol in most insects. avocadosource.com However, some insects lack this capability and must use phytosterols directly. nih.govresearchgate.net The specific sterol composition of an insect's diet can, therefore, have a profound impact on its survival and fitness. For example, some grasshopper species experience high mortality rates when they accumulate certain "bad" sterols that they cannot metabolize, even when sufficient "good" sterols are available. tamu.edu This highlights the critical role of specific sterol structures in insect physiology.

Table 2: Role of Dietary Sterols in Insect Development

| Insect Group | Sterol Metabolism | Key Functions | Reference |

|---|---|---|---|

| Most phytophagous insects | Dealkylation of phytosterols to cholesterol | Membrane structure, precursor for ecdysone | avocadosource.com |

| Some Hymenoptera, Hemiptera, Diptera | Unable to dealkylate phytosterols | Direct use of phytosterols for membrane structure and as precursors for hormones like makisterone (B1173491) A | avocadosource.com |

Antimicrobial and Antiparasitic Mechanisms (In Vitro and Cellular Studies)

Emerging research has highlighted the potential of phytosterols as antimicrobial and antiparasitic agents. nih.govnih.gov Their mechanisms of action often involve targeting fundamental cellular processes in pathogens, such as sterol biosynthesis and membrane integrity.

One of the key mechanisms by which certain phytosterols exert their antimicrobial effects is through the inhibition of enzymes involved in the pathogen's own sterol biosynthesis pathway. A critical enzyme in this pathway, particularly in fungi and some protozoa, is C14α-demethylase. This enzyme is essential for the production of ergosterol (B1671047), the primary sterol in fungal cell membranes. Inhibition of C14α-demethylase leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately disrupting membrane function and inhibiting fungal growth. While direct evidence for this compound inhibiting this specific enzyme is not extensively documented in the provided search results, the general principle of phytosterols interfering with pathogen sterol synthesis is a recognized antimicrobial strategy.

Phytosterols have been shown to directly impact the integrity of pathogen cell membranes, leading to increased permeability. researchgate.net This disruption can result in the leakage of essential intracellular components and a loss of the electrochemical gradients necessary for cellular function. Furthermore, some phytosterols can induce mitochondrial dysfunction in target organisms. researchgate.net This can involve the depolarization of the mitochondrial membrane potential, which is critical for ATP synthesis and other vital mitochondrial processes. The combined effects of membrane permeabilization and mitochondrial damage can lead to rapid cell death in susceptible pathogens. For instance, ergosterol, a sterol with structural similarities to this compound, has been shown to cause plasma membrane permeabilization and mitochondrial depolarization in Trypanosoma cruzi. researchgate.net

Table 3: In Vitro Antimicrobial and Antiparasitic Activity of Sterols

| Sterol/Extract | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| Sterol from Trianthema decandra | Salmonella typhi, Vibrio cholerae | Inhibition of Penicillin Binding Protein (in silico) | nih.gov |

| Crude Sterol from Chlorella | Escherichia coli, Staphylococcus aureus | Not specified, showed moderate antibacterial activity | ijpsjournal.com |

| Ergosterol | Trypanosoma cruzi | Plasma membrane permeabilization, mitochondrial membrane depolarization | researchgate.net |

Antioxidant and Anti-inflammatory Properties of Compounds and Extracts (In Vitro Demonstrations)

In addition to their roles in membrane biology and as antimicrobial agents, phytosterols have demonstrated antioxidant and anti-inflammatory properties in various in vitro studies. nih.govnih.gov These activities contribute to their potential health benefits.

Phytosterols can act as antioxidants by scavenging free radicals and reducing lipid peroxidation. nih.govjst.go.jp This protective effect helps to mitigate oxidative stress, which is implicated in a wide range of cellular damage and disease processes. The antioxidant capacity of phytosterols has been demonstrated in various experimental models, including the suppression of methyl linoleate (B1235992) oxidation and the protection of liposomal membranes. jst.go.jp

Furthermore, phytosterols have been shown to possess anti-inflammatory properties in in vitro settings. nih.govbenthamdirect.com They can modulate the production of inflammatory mediators, such as cytokines and nitric oxide. rsc.org For example, β-sitosterol has been shown to reduce the production of pro-inflammatory cytokines in macrophage and intestinal cell models. rsc.org These anti-inflammatory effects are often associated with the inhibition of key signaling pathways involved in the inflammatory response. rsc.org

Table 4: In Vitro Antioxidant and Anti-inflammatory Effects of Phytosterols

| Phytosterol/Extract | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| Phytosterol mix | Methyl linoleate oxidation, PLPC liposomal membranes | Suppressed oxidation | jst.go.jp |

| Beta-sitosterol | RAW264.7 or J774A.1 macrophages, Caco-2 intestinal cells | Reduced levels of pro-inflammatory cytokines (IL-6, IL-8, TNF-α) | rsc.org |

| Beta-sitosterol | RAW264.7 macrophages | Reduced production of nitric oxide (NO) and reactive oxygen species (ROS) | rsc.org |

Modulation of Lipid Homeostasis in Non-Human Biological Systems

The intricate mechanisms governing lipid homeostasis are fundamental to the survival and propagation of a vast array of non-human biological systems. Sterols, a class of lipids characterized by a four-ring core structure, are pivotal in maintaining cellular integrity and function. Within this diverse class of molecules, the phytosterol this compound has been identified in certain organisms, suggesting its participation in the complex web of lipid metabolism. While direct and extensive research on the specific mechanistic activities of this compound is not widely documented, its role can be inferred from the established metabolic pathways of phytosterols in various non-human models, particularly insects.

Insects, unlike vertebrates, lack the enzymatic machinery for de novo sterol synthesis and are therefore entirely reliant on dietary sources to meet their sterol requirements. These requirements are critical for a range of physiological processes, including the synthesis of ecdysteroids, the primary molting hormones in arthropods, and for maintaining the structural integrity of cellular membranes. Phytophagous insects, which feed on plants, ingest a variety of phytosterols, including C28 and C29 sterols such as β-sitosterol, stigmasterol, and campesterol. These dietary phytosterols are subsequently subjected to a series of enzymatic modifications, collectively known as dealkylation, to produce cholesterol (a C27 sterol), which is the principal sterol utilized by most insect species.

The metabolic conversion of dietary phytosterols to cholesterol is a cornerstone of lipid homeostasis in many insects. This pathway ensures a steady supply of cholesterol for the synthesis of essential hormones and for incorporation into cellular membranes, thereby modulating membrane fluidity and permeability. Although the precise metabolic fate of this compound has not been explicitly detailed in published research, its structural similarity to other C29 phytosterols suggests that it likely serves as a substrate for the dealkylation pathway in phytophagous insects that consume organisms containing this sterol, such as certain microalgae.

The dealkylation process involves a series of enzymatic reactions that remove the ethyl group at the C-24 position of the sterol side chain. This biochemical transformation is a critical adaptation that allows insects to thrive on plant-based diets that are rich in phytosterols but deficient in cholesterol. The resulting cholesterol is then available for the biosynthesis of ecdysteroids, which orchestrate the complex processes of molting and metamorphosis. Therefore, the availability of dietary phytosterols like this compound can directly impact the endocrine system and developmental biology of these insects.

While the primary role of dietary phytosterols in insects is often considered to be as precursors to cholesterol, it is also plausible that these compounds, including this compound, may have other, more direct effects on lipid homeostasis. However, without specific experimental data, these potential roles remain speculative. The study of sterol metabolism in model insect organisms such as the mealworm beetle (Tenebrio molitor) and the red flour beetle (Tribolium castaneum) has provided significant insights into the general principles of phytosterol utilization. Research on these insects has helped to elucidate the enzymatic steps involved in dealkylation and the subsequent integration of the resulting cholesterol into the insect's metabolic and structural lipid pools.

Chemical Transformations and Derivatization Strategies for Research

Synthetic Approaches for Generating Analogs and Stereoisomers for Structure-Activity Relationship Studies

The generation of analogs and stereoisomers of 24-Ethylcholesta-5,7,23-trien-3-ol is a key strategy for probing the structural requirements for its biological activities. While specific synthetic routes for analogs of this particular trienol are not extensively detailed in the literature, general principles of sterol chemistry provide a roadmap for such endeavors. Structure-activity relationship (SAR) studies rely on the systematic modification of the parent molecule and subsequent evaluation of the biological effects of the resulting analogs.

Key targets for modification in this compound for SAR studies would include:

The 3β-hydroxyl group: Esterification or etherification of this group can modulate the compound's polarity and its ability to act as a hydrogen bond donor.

The Δ⁵˒⁷-diene system: Saturation of one or both double bonds, or their epoxidation, would reveal the importance of this conjugated system for biological activity.

The Δ²³ double bond in the side chain: Reduction or isomerization (from Z to E) of this double bond would help to understand the role of the side chain's conformation.

The C-24 ethyl group: Variation of the alkyl substituent at this position (e.g., methyl, propyl) or altering its stereochemistry would clarify its significance.

Stereoselective synthesis is paramount in creating specific stereoisomers to understand the precise three-dimensional requirements for interaction with biological targets. nih.govacs.org Methodologies for the stereocontrolled synthesis of sterol side chains, often employing chiral auxiliaries or stereoselective reactions like the Claisen rearrangement, are well-established and could be adapted for this purpose. acs.org For instance, the introduction of new stereocenters in the side chain can be achieved through Sharpless asymmetric epoxidation or dihydroxylation, followed by further transformations. The choice of synthetic strategy often depends on the desired stereochemical outcome at specific positions. youtube.com

Table 1: Potential Synthetic Modifications of this compound for SAR Studies

| Target Site | Potential Modification | Rationale for SAR Studies |

| 3β-hydroxyl group | Esterification, Etherification | Investigate the role of polarity and hydrogen bonding. |

| Δ⁵˒⁷-diene system | Hydrogenation, Epoxidation | Determine the importance of the conjugated diene for activity. |

| Δ²³ double bond | Reduction, Isomerization | Probe the conformational requirements of the side chain. |

| C-24 ethyl group | Homologation, Isomerization | Elucidate the impact of side-chain bulk and stereochemistry. |

Investigations into Biotransformation Pathways in Model Organisms or Enzyme Systems

The biotransformation of phytosterols (B1254722), including this compound, is a significant area of research, particularly for the production of pharmaceutically valuable steroid intermediates. researchgate.net Microorganisms, especially of the genus Mycobacterium, are widely used to cleave the side chain of phytosterols, converting them into androstanes like androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). mdpi.cominnovareacademics.insrce.hrnih.gov This process is a cornerstone of the steroid pharmaceutical industry.

The biotransformation of this compound in such systems would likely follow a similar degradation pathway. The initial steps involve the oxidation of the 3β-hydroxyl group to a 3-keto group and isomerization of the Δ⁵ double bond to a Δ⁴ position, catalyzed by a 3β-hydroxysteroid dehydrogenase/isomerase. Subsequently, a series of enzymatic reactions cleave the ethylated side chain. researchgate.net The presence of the Δ⁷ and Δ²³ double bonds may influence the efficiency and the profile of metabolites compared to more saturated phytosterols like sitosterol.

In higher plants, the biosynthesis of sterols involves a complex network of enzymes. nih.gov The Δ⁵˒⁷-diene system of this compound is formed by the action of a Δ⁷-sterol C5(6)-desaturase, which introduces the Δ⁵ double bond into a Δ⁷-sterol precursor. nih.govwikipedia.org This enzyme requires molecular oxygen and a reducing equivalent like NADH. nih.gov Conversely, the Δ⁷ double bond can be reduced by a Δ⁵˒⁷-sterol-Δ⁷-reductase to yield a Δ⁵-sterol. plos.org The activity of these enzymes in various organisms can determine the metabolic fate of ingested or endogenously produced this compound.

Table 2: Key Enzymes and Microorganisms in Phytosterol Biotransformation

| Organism/Enzyme System | Transformation | Product(s) | Significance |

| Mycobacterium sp. | Side-chain cleavage | Androstenedione (AD), Androstadienedione (ADD) | Production of steroid drug precursors. mdpi.comnih.gov |

| Δ⁷-sterol C5(6)-desaturase | Introduction of Δ⁵ double bond | Δ⁵˒⁷-sterols | Key step in the biosynthesis of many sterols. nih.gov |

| Δ⁵˒⁷-sterol-Δ⁷-reductase | Reduction of Δ⁷ double bond | Δ⁵-sterols | Part of the sterol biosynthetic pathway in plants. plos.org |

Characterization of Oxidation Products and Degradation Pathways in Environmental or Storage Contexts

The Δ⁵˒⁷-diene moiety in this compound makes it susceptible to oxidation, a process that can occur during storage, food processing, or in environmental settings. helsinki.fiijcrt.org The oxidation of Δ⁵˒⁷-sterols like 7-dehydrocholesterol, a close analog, has been studied in detail and provides a model for the likely degradation products of this compound. nih.gov

Free radical chain oxidation can lead to a variety of oxysterols. nih.gov The primary oxidation products are often hydroperoxides, which can be further transformed into more stable hydroxy, keto, and epoxy derivatives. nih.govdfg.de Common oxidation products of Δ⁵˒⁷-sterols include:

7-keto derivatives

7α- and 7β-hydroxy derivatives

5,6α- and 5,6β-epoxides

Peroxides and various other secondary oxidation products. nih.govdfg.de

The stability of phytosterols is influenced by factors such as temperature, light, and the presence of antioxidants. helsinki.fiijcrt.org Esterification of the 3β-hydroxyl group can alter the oxidative stability, with esters being more reactive at low temperatures but more stable at high temperatures compared to free sterols. helsinki.fi In food systems, phytosterol oxidation can occur during heating and long-term storage, although they are generally stable under typical processing conditions like pasteurization. food.gov.ukfao.org

In environmental contexts, such as sediments, the degradation of sterols can occur through both biotic and abiotic pathways. While specific data on this compound is scarce, studies on other organic pollutants in sediments indicate that factors like microbial activity, redox potential, and temperature are critical. nih.govnih.gov Photodegradation is also a potential pathway, especially for compounds with conjugated double bonds that can absorb UV or visible light. nih.gov

Table 3: Common Oxidation Products of Δ⁵˒⁷-Sterols

| Product Class | Specific Examples | Formation Pathway |

| Ketones | 7-Ketocholesterol | Oxidation of the 7-hydroxy group or rearrangement of hydroperoxides. |

| Alcohols | 7α-Hydroxycholesterol, 7β-Hydroxycholesterol | Reduction of hydroperoxides. |

| Epoxides | 5,6α-Epoxycholesterol, 5,6β-Epoxycholesterol | Epoxidation of the Δ⁵ double bond. |

| Peroxides | Ergosterol (B1671047) peroxide | Reaction with singlet oxygen. |

Applications in Biogeochemical Tracing and Chemo Taxonomic Classification

Utilization as Biomarkers for Organic Matter Provenance and Trophic Linkages

In the context of biogeochemical tracing, specific sterols can indicate the input of organic matter from different sources. For instance, certain sterols are characteristic of terrestrial plants, while others are unique to marine algae or fungi. By analyzing the sterol composition of sediments, researchers can infer the relative contributions of these different sources to the total organic matter pool.

Furthermore, the transfer of sterols through the food web can be used to delineate trophic linkages. When an organism is consumed, its characteristic sterols can be incorporated into the tissues of the predator. By examining the sterol profile of a consumer, scientists can gain insights into its diet and its position within the ecosystem.

Despite this well-established framework, no specific research has been found that identifies 24-Ethylcholesta-5,7,23-trien-3-ol as a biomarker for a particular source of organic matter or its utility in tracing trophic relationships. The absence of such data prevents the creation of a data table illustrating its application in this field.

Chemo-taxonomic Discriminators for Phylum- and Species-Level Identification

The diversity of sterol structures across different phyla and species makes them valuable for chemotaxonomic purposes. For example, the presence of ergosterol (B1671047) is a well-known indicator of fungi, while various phytosterols (B1254722) are characteristic of different algal and plant groups. In some cases, unique sterols can be used to distinguish between closely related species.

A closely related isomer, (22E,24R)-24-ethylcholesta-5,7,22-trien-3β-ol, has been identified in the unicellular chlorophyte Dunaliella tertiolecta. This finding highlights the potential for C29 trienols to serve as chemotaxonomic markers within certain algal lineages. However, this does not provide direct evidence for the role of the 23-ene isomer.

Currently, there is no available scientific literature that documents the presence of this compound in any specific phylum or species, nor are there any studies that utilize this compound for taxonomic discrimination. This lack of foundational data makes it impossible to construct a table of its chemo-taxonomic applications.

Emerging Research Directions and Methodological Advances in the Study of 24 Ethylcholesta 5,7,23 Trien 3 Ol

The sterol 24-Ethylcholesta-5,7,23-trien-3-ol, a complex molecule found in various organisms, is at the forefront of emerging scientific inquiry. Advances in analytical techniques and interdisciplinary approaches are shedding new light on its origins, functions, and applications. This section explores the current frontiers of research, from systems-level biological understanding to its role in reconstructing ancient environments.

Q & A

Basic Research Questions

Q. What methodologies are recommended for identifying 24-ethylcholesta-5,7,23-trien-3-ol in algal or fungal extracts?

- Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard for structural elucidation. For example, Wright et al. (1979) used these techniques to isolate the compound from Dunaliella tertiolecta, identifying its steroidal backbone and conjugated double bonds at C-5,7,23 . High-performance liquid chromatography (HPLC) with UV detection (λ~280 nm) is also effective for quantification in complex matrices .

Q. What are the primary biological sources of this compound?

- Answer : The compound is predominantly found in unicellular chlorophytes (e.g., Dunaliella tertiolecta) and fungi (e.g., Aspergillus fumigatus). Its biosynthesis is linked to ergosterol pathways, with C-24 alkylation being a key step in sterol diversification .

Q. How does this compound differ structurally from ergosterol or stigmasterol?

- Answer : Unlike ergosterol (C-28 sterol with Δ⁵,⁷,²² unsaturation) or stigmasterol (C-29 sterol with Δ⁵,²²,²⁴ unsaturation), this compound features a Δ⁵,⁷,²³ trienol system and a C-24 ethyl group. These structural variations influence membrane fluidity and receptor interactions .

Advanced Research Questions

Q. What experimental designs are optimal for studying the role of this compound in fungal membrane dynamics?

- Answer : Use Aspergillus fumigatus mutants (e.g., Δcyp51B or Δerg3B) to perturb sterol biosynthesis. Sterol profiling via LC-MS/MS can track compensatory synthesis of this compound under ergosterol depletion. Membrane permeability assays (e.g., fluorescent dye leakage) quantify functional impacts .

Q. How can contradictions in sterol quantification data across studies be resolved?

- Answer : Discrepancies often arise from extraction protocols (e.g., solvent polarity affecting recovery) or analytical calibration standards. Standardize methods using reference materials (e.g., NIST-certified sterols) and validate via inter-laboratory comparisons. Statistical tools like ANOVA can identify systemic biases .

Q. What mechanisms explain the cholesterol-lowering activity of this compound in metabolic models?

- Answer : In vitro studies suggest competitive inhibition of cholesterol absorption in intestinal cells via NPC1L1 receptor antagonism. In vivo, it enhances fecal sterol excretion and downregulates hepatic HMG-CoA reductase. Dual-action mechanisms are validated using HepG2 cell models and isotopic tracer techniques .

Q. How does the Δ⁵,⁷,²³ conjugation system influence the compound’s photochemical stability?

- Answer : The extended conjugation increases susceptibility to UV-induced oxidation, as shown in accelerated stability trials. Use radical scavengers (e.g., BHT) in storage buffers. Computational modeling (DFT) predicts degradation pathways, correlating with experimental HPLC-UV/Vis data .

Methodological Challenges and Solutions

Q. What strategies mitigate interference from co-eluting sterols in chromatographic analysis?

- Answer : Employ orthogonal separation techniques:

- GC-MS : Use polar capillary columns (e.g., DB-5MS) for baseline resolution of C-24 ethyl sterols.

- LC-MS/MS : Optimize mobile phase gradients with 0.1% formic acid to enhance ionization efficiency .

Q. How to validate the bioactivity of this compound in complex biological systems?

- Answer : Combine in silico docking (e.g., AutoDock Vina for sterol-protein interactions) with ex vivo assays (e.g., liver microsomes for metabolic stability). Cross-validate using CRISPR-edited cell lines lacking sterol-binding domains .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.